molecular formula C10H7BrFNO2 B2578413 Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate CAS No. 1864073-49-3

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B2578413
CAS No.: 1864073-49-3
M. Wt: 272.073
InChI Key: WHSCFTYSCCIRFV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and fluorine atoms at the 4 and 5 positions, respectively, on the indole ring, and a methyl ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a brominated and fluorinated phenylhydrazine derivative and an appropriate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-nitro-3-phenyl-1H-indole-2-yl-methylamine hydrochloride

Uniqueness

Methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms on the indole ring. This combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-bromo-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCFTYSCCIRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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